Ethyl 2-aminonicotinate

Overview

Description

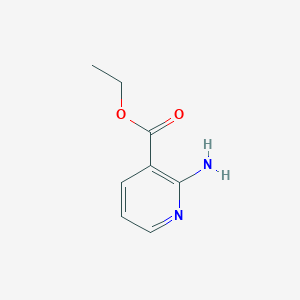

Ethyl 2-aminonicotinate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminonicotinate can be synthesized through several methods. One common method involves the reaction of 2-aminonicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of 2-aminonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction also occurs under reflux conditions and yields this compound after purification.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reactions are carried out in large reactors, and the product is purified using techniques such as distillation and crystallization. The industrial production process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminonicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as halides and amines are used in the presence of catalysts like palladium or platinum.

Major Products Formed

Oxidation: The major products are oxides of this compound.

Reduction: The major products are this compound amines.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 2-aminonicotinate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-aminonicotinate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The amino group and ester functionality allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Ethyl 2-aminonicotinate can be compared with other similar compounds such as:

Ethyl nicotinate: Lacks the amino group, making it less reactive in certain biochemical assays.

2-Aminonicotinic acid: Lacks the ester group, making it less lipophilic and less likely to penetrate cell membranes.

Ethyl 4-aminonicotinate: Has the amino group at a different position, leading to different reactivity and biological activity.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Ethyl 2-aminonicotinate (E2AN) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

This compound is an ester derivative of nicotinic acid, characterized by its molecular formula and a molecular weight of approximately 166.18 g/mol. The compound is known for its solubility in organic solvents and moderate polarity, which influences its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| CAS Registry Number | 13362-26-0 |

| Solubility | Soluble in organic solvents |

Biological Activities

1. Antioxidant Activity:

Research indicates that E2AN exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological models. This activity is crucial in preventing cellular damage associated with chronic diseases.

2. Vasodilatory Effects:

E2AN has been investigated for its vasodilatory effects, which are beneficial in treating cardiovascular conditions. Studies demonstrate that E2AN can relax vascular smooth muscles, leading to improved blood flow and reduced blood pressure. For instance, a study by Girgis et al. (2006) synthesized novel nicotinate esters, including E2AN, which displayed vasodilatory activity in animal models .

3. Antimicrobial Properties:

The compound has shown promising results against various microbial strains. In vitro studies suggest that E2AN possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

4. Neuroprotective Effects:

Emerging evidence suggests that E2AN may have neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activities of E2AN are attributed to its ability to interact with specific molecular targets within cells. It may act on various enzymes and receptors involved in oxidative stress response and vascular regulation. Understanding these interactions is essential for elucidating its therapeutic potential.

Case Studies

Case Study 1: Vasodilatory Activity

In a controlled study involving Wistar rats, E2AN was administered to assess its impact on blood pressure regulation. Results indicated a significant decrease in systolic blood pressure compared to control groups, highlighting its potential as a therapeutic agent for hypertension .

Case Study 2: Antioxidant Efficacy

A study evaluated the antioxidant capacity of E2AN using DPPH radical scavenging assays. The results demonstrated that E2AN effectively reduced DPPH radicals, indicating strong antioxidant activity comparable to established antioxidants .

Properties

IUPAC Name |

ethyl 2-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAGEDYOPMHRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498099 | |

| Record name | Ethyl 2-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-26-0 | |

| Record name | Ethyl 2-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Aminonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using Ethyl 2-aminonicotinate?

A1: this compound serves as a valuable precursor for synthesizing diverse heterocyclic compounds. For instance, it reacts with 1,3-dicarbonyl compounds to yield pyrido[1,2-a]pyrimidines. [] Additionally, it can be used to synthesize dihydro-1,8-naphthyridines through reactions with phenylacetic esters. [] Furthermore, highly substituted ethyl 2-aminonicotinates can be produced through a microwave-assisted Bohlmann–Rahtz pyridine synthesis, which involves reacting this compound with 2-carbethoxyacetamidine and an ethynyl ketone. []

Q2: Can you describe a specific synthetic route to Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate utilizing this compound?

A2: Certainly. A recent study outlines a method for synthesizing Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate starting with this compound. The first step involves reacting this compound with N-bromosuccinimide to produce Ethyl 2-amino-5-bromonicotinate. This intermediate then reacts with N,N-dimethylformamide dimethyl acetal, followed by a reaction with chloroacetaldehyde, ultimately yielding Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate. This synthetic route is praised for its accessible reagents, mild reaction conditions, and straightforward execution. []

Q3: Are there alternative synthetic approaches to obtaining substituted Ethyl 2-aminonicotinates?

A3: Yes, the Bohlmann-Rahtz reaction presents a valuable strategy for synthesizing substituted Ethyl 2-aminonicotinates. Specifically, microwave irradiation of 2-carbethoxyacetamidine and an ethynyl ketone under specific acidic or basic conditions in ethanol at 150 °C for 1.5 hours efficiently facilitates this reaction, leading to highly substituted ethyl 2-aminonicotinates with excellent regiocontrol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.